N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
説明
特性
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O2/c1-2-28-13-3-4-16-14-15(5-10-19(16)28)11-12-26-20(29)21(30)27-18-8-6-17(7-9-18)22(23,24)25/h5-10,14H,2-4,11-13H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETXYRHFFRBQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Alkylation: The quinoline core is then alkylated using ethyl iodide in the presence of a strong base such as sodium hydride.
Amidation: The alkylated quinoline is reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ethanediamide moiety using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
科学的研究の応用
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a neuroprotective agent, showing promise in the treatment of neurodegenerative diseases.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用機序
The mechanism of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death. In neurodegenerative diseases, it may act by modulating neurotransmitter levels and protecting neurons from oxidative stress.
類似化合物との比較
Tetrahydroquinoline-Based Analogs
Compound from : N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(1-piperidinyl)ethyl]ethanediamide shares the tetrahydroquinoline-ethanediamide scaffold but differs in substituents:
Key Implications :
Benzothiazole Acetamide Derivatives ()
Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides. While structurally distinct (benzothiazole vs. tetrahydroquinoline), these compounds highlight the prevalence of CF₃ groups in optimizing bioactivity:
- Core Comparison: Benzothiazole’s planar structure may favor π-π stacking, whereas tetrahydroquinoline’s partial saturation could modulate flexibility and membrane permeability .
Quinoxaline and Pyrimidine Derivatives ()
Compounds like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide feature thioamide or heterocyclic substituents:
Pharmacological and ADME Considerations
- Metabolic Stability : CF₃ in the main compound likely confers resistance to cytochrome P450 enzymes compared to methoxy or methyl groups () .
- Solubility : Piperidinyl in ’s analog may improve aqueous solubility, whereas the main compound’s CF₃ and ethyl groups prioritize lipophilicity .
Tabular Comparison of Key Compounds
生物活性
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationship (SAR), and biological effects, particularly focusing on its interactions with melatonin receptors and its antimycobacterial properties.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps, including the formation of tetrahydroquinoline derivatives. The structure contains a tetrahydroquinoline moiety linked to a trifluoromethylphenyl group through an ethylenediamine backbone. Research indicates that variations in substituents on the tetrahydroquinoline ring significantly influence the biological activity of the compound.
Key Synthesis Steps
- Formation of Tetrahydroquinoline : The tetrahydroquinoline core is synthesized via hydrogenation of corresponding precursors.
- Acylation : Following the formation of the tetrahydroquinoline, acylation with appropriate acylating agents is performed to yield the final product.
Melatonin Receptor Agonism
Recent studies have highlighted the compound's role as a selective agonist for the MT2 melatonin receptor. This receptor is implicated in various physiological processes, including circadian rhythm regulation and sleep modulation.
| Compound | MT2 Receptor Affinity (Ki) | Selectivity |
|---|---|---|
| N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide | 0.5 nM | High |
The compound demonstrated a high affinity for the MT2 receptor with minimal activity at other melatonin receptor subtypes (MT1), suggesting its potential use in treating sleep disorders without significant side effects.
Antimycobacterial Activity
The compound also exhibits promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). In vitro studies have shown that it effectively inhibits Mtb growth under specific culture conditions.
| Assay Condition | MIC (mg/L) | Reference Compound |
|---|---|---|
| Glycerol-based media | 0.5 | Rifampicin: 0.016 |
| Casitone-based media | >16 | Isoniazid: 0.016 |
The minimum inhibitory concentration (MIC) values indicate that the compound is effective against both drug-sensitive and resistant strains of Mtb when glycerol is used as a carbon source.
Case Studies
- In Vivo Efficacy : In a BALB/c mouse model infected with Mtb, dosing with N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide resulted in significant reductions in bacterial load compared to untreated controls.
- Pharmacokinetics : Studies showed that the compound has favorable pharmacokinetic properties with good oral bioavailability and sustained plasma concentrations above the MIC for extended periods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
